molecular formula C7H12O4S B124606 2,5-Dimethyl-3-thiaadipic Acid CAS No. 106014-16-8

2,5-Dimethyl-3-thiaadipic Acid

Cat. No.: B124606
CAS No.: 106014-16-8
M. Wt: 192.24 g/mol
InChI Key: YFXYLSSOKGLAKG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-thiaadipic Acid is an organic compound that features a carboxylic acid functional group and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-thiaadipic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-thiaadipic Acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-3-thiaadipic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-thiaadipic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Carboxyethyl)benzoic acid: Similar structure but with a benzoic acid backbone.

    2-(1-Carboxyethylsulfanyl)propanoic acid: Similar structure but with a different substitution pattern.

Uniqueness

2,5-Dimethyl-3-thiaadipic Acid is unique due to its specific combination of functional groups and structural arrangement

Properties

IUPAC Name

3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-4(6(8)9)3-12-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYLSSOKGLAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245109
Record name 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106014-16-8
Record name 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106014-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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